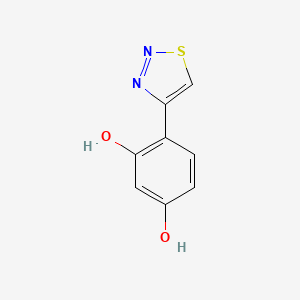
tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C16H19O2P It is characterized by the presence of a phosphine oxide group attached to a tert-butyl group, a hydroxyphenyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide typically involves the reaction of tert-butylphenylphosphine with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes such as cross-coupling reactions and hydrogenation .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules and its effects on cellular processes are of interest for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a stabilizer and additive in various industrial processes highlights its versatility .
Mécanisme D'action
The mechanism of action of tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of cells and tissues .
Comparaison Avec Des Composés Similaires
- tert-Butyl(2-hydroxyphenyl)(methyl)phosphine oxide
- tert-Butyl(2-hydroxyphenyl)(ethyl)phosphine oxide
- tert-Butyl(2-hydroxyphenyl)(propyl)phosphine oxide
Comparison: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide is unique due to the presence of a phenyl group, which imparts distinct chemical properties compared to its analogs with alkyl groups. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in catalysis and medicinal chemistry .
Propriétés
Formule moléculaire |
C16H19O2P |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2-[tert-butyl(phenyl)phosphoryl]phenol |
InChI |
InChI=1S/C16H19O2P/c1-16(2,3)19(18,13-9-5-4-6-10-13)15-12-8-7-11-14(15)17/h4-12,17H,1-3H3 |
Clé InChI |
ZAXWGJPHJAWFJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


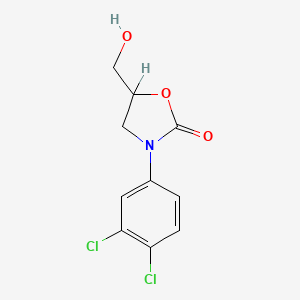
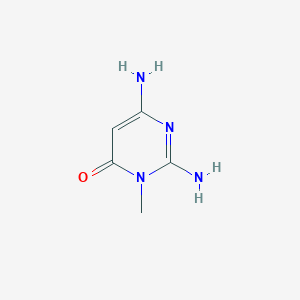
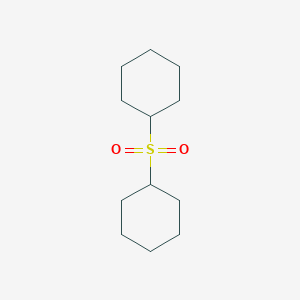
![2-[(2-Amino-6-methoxy-9H-purin-9-yl)methoxy]ethan-1-ol](/img/structure/B15214101.png)
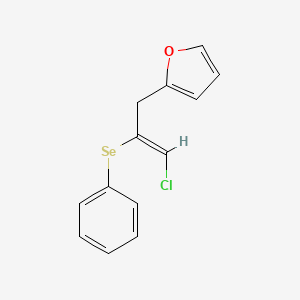
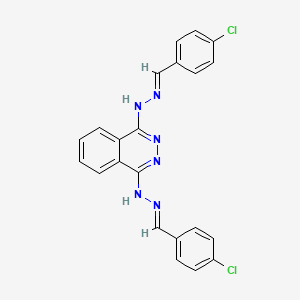
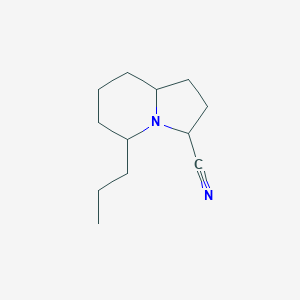
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)
![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)
